molecular formula C10H10ClFO2 B15332633 Ethyl 3-(chloromethyl)-5-fluorobenzoate

Ethyl 3-(chloromethyl)-5-fluorobenzoate

Cat. No.: B15332633
M. Wt: 216.63 g/mol
InChI Key: HQZJZQZBFUAIPT-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(chloromethyl)-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-5-fluorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct chloromethylation of ethyl 5-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction is also conducted under reflux conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 3-(chloromethyl)-5-fluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Hydrolysis: The major products are 3-(chloromethyl)-5-fluorobenzoic acid and ethanol.

    Reduction: The primary product is the corresponding alcohol, ethyl 3-(hydroxymethyl)-5-fluorobenzoate.

Scientific Research Applications

Ethyl 3-(chloromethyl)-5-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ethyl 3-(chloromethyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Ethyl 3-(chloromethyl)-5-fluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 3-(bromomethyl)-5-fluorobenzoate: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 3-(chloromethyl)-4-fluorobenzoate: The fluorine atom is positioned differently, which can influence the compound’s chemical properties and interactions.

    Ethyl 3-(chloromethyl)-5-chlorobenzoate: Contains an additional chlorine atom, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 3-(chloromethyl)-5-fluorobenzoate

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3

InChI Key

HQZJZQZBFUAIPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CCl)F

Origin of Product

United States

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